Liarozole hydrochloride

Description

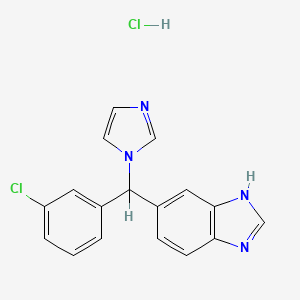

Structure

3D Structure of Parent

Properties

IUPAC Name |

6-[(3-chlorophenyl)-imidazol-1-ylmethyl]-1H-benzimidazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClN4.ClH/c18-14-3-1-2-12(8-14)17(22-7-6-19-11-22)13-4-5-15-16(9-13)21-10-20-15;/h1-11,17H,(H,20,21);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTSZCHORPMQCBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(C2=CC3=C(C=C2)N=CN3)N4C=CN=C4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

115575-11-6 (Parent) | |

| Record name | Liarozole hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145858500 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9046817 | |

| Record name | Liarozole hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9046817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145858-50-0 | |

| Record name | Liarozole hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145858500 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Liarozole hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9046817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LIAROZOLE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29T7S2IB97 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Liarozole Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Liarozole hydrochloride is a potent, orally active imidazole-based compound that functions as a retinoic acid metabolism-blocking agent (RAMBA). Its primary mechanism of action involves the competitive inhibition of cytochrome P450 enzymes, particularly the CYP26 family, which are responsible for the catabolism of all-trans retinoic acid (atRA). By blocking the 4-hydroxylation of atRA, Liarozole leads to an increase in endogenous atRA levels in various tissues, including the skin. This elevation in atRA potentiates its biological effects through the activation of nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs), which in turn modulate the transcription of target genes involved in cell differentiation, proliferation, and inflammation. This guide provides a comprehensive overview of the molecular mechanisms, quantitative data, and experimental methodologies related to the action of this compound.

Core Mechanism of Action: Inhibition of Retinoic Acid Metabolism

Liarozole's principal pharmacological effect is the inhibition of the cytochrome P450-mediated metabolism of all-trans retinoic acid.[1][2] Specifically, it targets the CYP26 family of enzymes (CYP26A1, CYP26B1, and CYP26C1), which are the primary catalysts for the 4-hydroxylation of atRA, a critical step in its degradation.[3][4] This inhibition is competitive and leads to a significant increase in the local tissue concentrations of endogenous atRA.[5][6]

The elevated levels of atRA then act as a ligand for the retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[7] These nuclear receptors form heterodimers (RAR/RXR) that bind to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes.[8][9] This binding modulates gene transcription, leading to the therapeutic effects observed with Liarozole treatment, which are akin to those of synthetic retinoids.[1][2]

Signaling Pathway of Liarozole Action

Quantitative Data

The efficacy of Liarozole as a CYP26 inhibitor and its impact on atRA levels have been quantified in various studies.

Table 1: Inhibitory Activity of Liarozole

| Target | System | IC50 | Reference |

| Cytochrome P450-mediated atRA metabolism | Hamster liver microsomes | 2.2 µM | [10] |

| atRA metabolism | Rat liver homogenate | 0.14 µM | [11] |

| atRA metabolism | Dunning prostate cancer homogenate | 0.26 µM | [11] |

| CYP26A1 | Recombinant human | 2.1 µM | [3] |

| CYP26A1 | Luciferin-BE assay | 0.98 µM | [3] |

Table 2: Effect of Liarozole on Endogenous All-trans Retinoic Acid (atRA) Levels

| Tissue/Fluid | Species | Liarozole Dose | Change in atRA Levels | Reference |

| Plasma | Rat | 5 mg/kg p.o. | Increased to 1.4 ± 0.1 ng/mL from <0.5 ng/mL | [10] |

| Plasma | Rat | 20 mg/kg p.o. | Increased to 2.9 ± 0.1 ng/mL from <0.5 ng/mL | [10] |

| Human Skin | Human | 3% topical | Increased to 19 ± 5 ng/g wet wt at 18h | [12] |

Experimental Protocols

This section details the methodologies for key experiments cited in the study of Liarozole's mechanism of action.

Measurement of Retinoic Acid 4-Hydroxylase (CYP26) Activity

This protocol is adapted from studies assessing the inhibition of atRA metabolism.

Objective: To quantify the enzymatic activity of CYP26 and assess the inhibitory effect of Liarozole.

Materials:

-

Microsomal fractions from target tissue (e.g., liver, skin)

-

[³H]-all-trans-retinoic acid

-

NADPH regenerating system (glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP+)

-

This compound

-

Phosphate buffer (pH 7.4)

-

Scintillation fluid

-

HPLC system

Procedure:

-

Prepare microsomal fractions from the tissue of interest via differential centrifugation.

-

Pre-incubate the microsomal protein with varying concentrations of Liarozole or vehicle control in phosphate buffer at 37°C.

-

Initiate the reaction by adding [³H]-all-trans-retinoic acid and the NADPH regenerating system.

-

Incubate the reaction mixture for a defined period (e.g., 30 minutes) at 37°C.

-

Stop the reaction by adding a quenching solvent (e.g., ice-cold acetonitrile).

-

Extract the retinoids using an organic solvent (e.g., hexane).

-

Separate the parent [³H]-atRA from its hydroxylated metabolites using reverse-phase HPLC.

-

Quantify the amount of radioactive metabolites formed using liquid scintillation counting.

-

Calculate the rate of metabolism and the IC50 value for Liarozole.

Experimental Workflow: CYP26 Inhibition Assay

Quantification of Keratinocyte Differentiation Markers

This protocol outlines a method to assess the effect of Liarozole on epidermal differentiation.

Objective: To measure the expression of keratinocyte differentiation markers in response to Liarozole treatment.

Materials:

-

Primary human keratinocytes or skin biopsies

-

This compound

-

Keratinocyte growth medium

-

Antibodies against differentiation markers (e.g., Keratin 1, Keratin 10, Involucrin)

-

Flow cytometer or Western blot apparatus

-

RNA extraction kit and qPCR reagents

Procedure (Flow Cytometry):

-

Culture primary human keratinocytes in appropriate media.

-

Treat cells with varying concentrations of Liarozole or vehicle control for a specified duration.

-

Harvest and fix the cells.

-

Permeabilize the cells to allow antibody entry.

-

Incubate cells with fluorescently-labeled primary antibodies against differentiation markers.

-

Analyze the stained cells using a flow cytometer to quantify the percentage of cells expressing each marker and the mean fluorescence intensity.

Procedure (Western Blot):

-

Treat keratinocytes or skin explants with Liarozole.

-

Lyse the cells/tissue and extract total protein.

-

Determine protein concentration using a standard assay (e.g., BCA).

-

Separate proteins by SDS-PAGE and transfer to a membrane.

-

Probe the membrane with primary antibodies against differentiation markers, followed by HRP-conjugated secondary antibodies.

-

Detect protein bands using chemiluminescence and quantify band intensity.

Procedure (qPCR):

-

Treat keratinocytes with Liarozole.

-

Extract total RNA and synthesize cDNA.

-

Perform quantitative real-time PCR using primers specific for genes encoding differentiation markers.

-

Normalize target gene expression to a housekeeping gene.

Logical Relationship: Assessing Keratinocyte Differentiation

Clinical Relevance and Therapeutic Applications

The retinoid-mimetic effects of Liarozole have been investigated in various dermatological conditions characterized by abnormal keratinocyte proliferation and differentiation.

Psoriasis

In clinical trials, oral Liarozole has demonstrated efficacy in treating severe psoriasis.[13][14] Patients treated with Liarozole showed significant reductions in the Psoriasis Area and Severity Index (PASI) score.[13] The therapeutic effect is attributed to the normalization of epidermal differentiation and reduction of inflammation driven by the increased endogenous atRA levels.

Ichthyosis

Liarozole has also been studied for the treatment of congenital ichthyosis.[6] Clinical studies have shown that oral Liarozole can lead to a marked reduction in the extent and severity of skin lesions in patients with various types of ichthyosis.[6] Immunohistochemical analysis of skin biopsies from treated patients revealed an induction of keratin 4, a marker of retinoid activity.[6] A phase II/III clinical trial (NCT00282724) evaluated the efficacy and safety of oral liarozole in patients with lamellar ichthyosis.[1][15][16][17]

Conclusion

This compound's mechanism of action is well-defined, centering on its ability to inhibit the CYP26-mediated catabolism of all-trans retinoic acid. This leads to an accumulation of endogenous atRA, which in turn activates RAR/RXR-mediated gene transcription, resulting in retinoid-mimetic effects. These effects have shown therapeutic promise in hyperproliferative and differentiation-disordered skin diseases such as psoriasis and ichthyosis. The quantitative data on its inhibitory potency and its effects on atRA levels, combined with detailed experimental protocols, provide a solid foundation for further research and development of this and other RAMBAs. The targeted approach of modulating endogenous retinoid levels offers a potentially favorable therapeutic window compared to systemic administration of synthetic retinoids.

References

- 1. ClinicalTrials.gov [clinicaltrials.gov]

- 2. researchgate.net [researchgate.net]

- 3. Therapeutic Potential of the Inhibition of the Retinoic Acid Hydroxylases CYP26A1 and CYP26B1 by Xenobiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubcompare.ai [pubcompare.ai]

- 5. Stagewise keratinocyte differentiation from human embryonic stem cells by defined signal transduction modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Oral treatment of ichthyosis by the cytochrome P-450 inhibitor liarozole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Retinoid Metabolism: New Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Item - Simplified schematic of the all-trans retinoic acid (ATRA) signaling pathway. - Public Library of Science - Figshare [plos.figshare.com]

- 10. Liarozole, an inhibitor of retinoic acid metabolism, exerts retinoid-mimetic effects in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Liarozole | P450 | Retinoid Receptor | TargetMol [targetmol.com]

- 12. researchgate.net [researchgate.net]

- 13. Inhibition of the metabolism of endogenous retinoic acid as treatment for severe psoriasis: an open study with oral liarozole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Effects of systemic treatment with liarozole on cutaneous inflammation, epidermal proliferation and differentiation in extensive plaque psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Oral liarozole in the treatment of patients with moderate/severe lamellar ichthyosis: results of a randomized, double-blind, multinational, placebo-controlled phase II/III trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. academic.oup.com [academic.oup.com]

Liarozole Hydrochloride: A Technical Guide to a Potent Retinoic Acid Metabolism Blocking Agent (RAMBA)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liarozole hydrochloride is an imidazole-based, orally active small molecule that functions as a potent Retinoic Acid Metabolism Blocking Agent (RAMBA).[1] It operates by inhibiting the cytochrome P450 (CYP) enzyme family, specifically the CYP26 isoforms responsible for the catabolism of all-trans retinoic acid (ATRA). By blocking the 4-hydroxylation of ATRA, Liarozole effectively increases the endogenous levels of this crucial signaling molecule in tissues where CYP26 is expressed, such as the skin.[1][2] This mechanism of action has positioned Liarozole as a therapeutic candidate for various dermatological conditions and cancers that are responsive to retinoid-based therapies.[3]

Mechanism of Action: Inhibition of Retinoic Acid Metabolism

All-trans retinoic acid (ATRA), the biologically active metabolite of vitamin A, plays a critical role in regulating gene expression related to cellular differentiation, proliferation, and apoptosis.[4] The intracellular concentration of ATRA is tightly controlled through a balance of its synthesis from retinol and its degradation by CYP enzymes, primarily CYP26A1 and CYP26B1.[5][6] Liarozole exerts its therapeutic effect by inhibiting these CYP26 enzymes, thereby preventing the breakdown of ATRA and leading to its accumulation in target tissues.[1] This elevation of endogenous ATRA levels enhances its signaling through retinoic acid receptors (RARs) and retinoid X receptors (RXRs), which are nuclear transcription factors that modulate the expression of a wide array of genes.[4]

Below is a diagram illustrating the retinoic acid signaling pathway and the point of intervention by Liarozole.

Quantitative Data

In Vitro Efficacy

The inhibitory activity of Liarozole has been quantified in various in vitro systems. The half-maximal inhibitory concentration (IC50) values demonstrate its potency in blocking retinoic acid metabolism and inhibiting cell proliferation in cancer cell lines.

| Parameter | System/Cell Line | Value | Reference(s) |

| IC50 (RA 4-hydroxylation) | Cytochrome P450 (CYP26) | 7 µM | [1] |

| IC50 (Cell Proliferation) | HT29 (colorectal cancer) | 80 µM | |

| IC50 (Cell Proliferation) | HCT116 (colorectal cancer) | 110 µM | |

| IC50 (Cell Proliferation) | SW480 (colorectal cancer) | 80 µM | |

| Inhibition (Cell Proliferation) | MCF-7 (breast cancer) | 35% at 10 µM | [6] |

Pharmacokinetic Parameters

Pharmacokinetic studies in humans have provided insights into the absorption, distribution, metabolism, and excretion of Liarozole.

| Parameter | Species | Value | Reference(s) |

| Volume of Distribution (Vss) | Human | 1.08 L/kg | [7] |

| Oral Clearance | Human | Not explicitly stated, but described as a high clearance drug. | [7] |

| Effect on ATRA AUC (Day 29) | Human (solid tumors) | Increased mean plasma all-trans RA AUC to 243 ng h-1 ml-1 | [5] |

Clinical Efficacy in Dermatology

Clinical trials have evaluated the efficacy of oral Liarozole in treating dermatological conditions characterized by abnormal keratinization.

| Indication | Dosage | Key Outcome | Reference(s) |

| Lamellar Ichthyosis | 75 mg/day | 41% of patients were responders (≥ 2-point decrease in IGA) | [2][8] |

| Lamellar Ichthyosis | 150 mg/day | 50% of patients were responders (≥ 2-point decrease in IGA) | [2][8] |

| Severe Psoriasis | 75-150 mg b.i.d. | 77% decrease in PASI score at week 12 | [9] |

Experimental Protocols

In Vitro Retinoic Acid Metabolism Inhibition Assay

This protocol outlines a method to determine the inhibitory effect of Liarozole on the metabolism of all-trans retinoic acid (ATRA) using liver microsomes.

Materials:

-

Rat liver microsomes[10]

-

All-trans retinoic acid (ATRA)

-

[³H]-ATRA (radiolabeled tracer)

-

This compound

-

NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

-

Phosphate buffer (pH 7.4)

-

Ethyl acetate

-

Butylated hydroxytoluene (BHT)

-

HPLC system with a UV or radioactivity detector

-

C18 reverse-phase HPLC column[11]

Procedure:

-

Prepare Incubation Mixtures: In microcentrifuge tubes, prepare the incubation mixtures containing phosphate buffer, rat liver microsomes, and varying concentrations of this compound (or vehicle control).

-

Pre-incubation: Pre-incubate the mixtures at 37°C for 5 minutes to allow the inhibitor to interact with the enzymes.

-

Initiate Reaction: Add a solution of ATRA and a small amount of [³H]-ATRA to each tube to initiate the metabolic reaction.

-

Incubation: Incubate the reaction mixtures at 37°C for a predetermined time (e.g., 30 minutes).

-

Stop Reaction: Terminate the reaction by adding ice-cold ethyl acetate containing BHT. The BHT is added to prevent auto-oxidation of retinoids.

-

Extraction: Vortex the tubes vigorously to extract the retinoids into the organic phase. Centrifuge to separate the phases.

-

Evaporation: Transfer the organic (upper) layer to a new set of tubes and evaporate to dryness under a stream of nitrogen.

-

Reconstitution: Reconstitute the dried residue in the HPLC mobile phase.

-

HPLC Analysis: Inject the reconstituted samples into the HPLC system. Separate the parent ATRA from its metabolites using a C18 column and an appropriate mobile phase (e.g., acetonitrile/water/acetic acid gradient).[11]

-

Quantification: Quantify the amount of remaining [³H]-ATRA and the formation of radiolabeled metabolites by integrating the peak areas from the chromatogram.

-

Data Analysis: Calculate the percentage inhibition of ATRA metabolism for each Liarozole concentration compared to the vehicle control. Determine the IC50 value by plotting the percentage inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

MCF-7 Cell Proliferation Assay (MTT Assay)

This protocol describes a method to assess the anti-proliferative effect of Liarozole on the MCF-7 human breast cancer cell line using the MTT colorimetric assay.[7]

Materials:

-

MCF-7 human breast cancer cell line

-

DMEM supplemented with 10% FBS, penicillin, and streptomycin[12]

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[13]

-

DMSO (Dimethyl sulfoxide)

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed MCF-7 cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the Liarozole solutions at various concentrations (e.g., 0.01 µM to 100 µM). Include a vehicle control (medium with the same concentration of DMSO used to dissolve Liarozole).

-

Incubation: Incubate the plates for the desired treatment period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.[14]

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into a purple formazan precipitate.[12]

-

Formazan Solubilization: Carefully aspirate the medium containing MTT from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete solubilization.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the logarithm of the Liarozole concentration to determine the IC50 value.

RAR Transactivation Luciferase Reporter Gene Assay

This protocol details a method to measure the effect of Liarozole on the transcriptional activity of the Retinoic Acid Receptor (RAR) using a luciferase reporter gene.[15]

Materials:

-

A suitable mammalian cell line (e.g., HEK293T, HeLa)

-

Expression plasmid for RAR (e.g., pCMX-RARα)

-

Luciferase reporter plasmid containing a Retinoic Acid Response Element (RARE) upstream of the luciferase gene (e.g., pGL3-RARE-luc)

-

A control plasmid expressing a different reporter gene (e.g., Renilla luciferase, pRL-TK) for normalization of transfection efficiency

-

Transfection reagent (e.g., Lipofectamine)

-

Cell culture medium

-

This compound

-

All-trans retinoic acid (ATRA)

-

Dual-Luciferase Reporter Assay System

-

Luminometer

Procedure:

-

Cell Seeding: Seed the cells into 24-well or 48-well plates and allow them to grow to 70-80% confluency.

-

Transfection: Co-transfect the cells with the RAR expression plasmid, the RARE-luciferase reporter plasmid, and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

-

Treatment: After 24 hours of transfection, replace the medium with fresh medium containing a low concentration of ATRA (to induce a sub-maximal response) in the presence of varying concentrations of Liarozole or vehicle control.

-

Incubation: Incubate the cells for another 24 hours to allow for reporter gene expression.

-

Cell Lysis: Wash the cells with PBS and then lyse the cells using the passive lysis buffer provided in the Dual-Luciferase Reporter Assay System.[15]

-

Luciferase Assay: Transfer the cell lysates to a luminometer plate. Measure the firefly luciferase activity, followed by the Renilla luciferase activity, using a luminometer and the reagents from the Dual-Luciferase Reporter Assay System according to the manufacturer's instructions.[9]

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample to account for variations in transfection efficiency. Calculate the fold induction of luciferase activity for each treatment condition relative to the vehicle control. Analyze the effect of Liarozole on ATRA-induced RAR transactivation.

Experimental Workflow: Preclinical Evaluation of a RAMBA

The following diagram outlines a typical preclinical workflow for the evaluation of a novel Retinoic Acid Metabolism Blocking Agent (RAMBA) like Liarozole.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Oral liarozole in the treatment of patients with moderate/severe lamellar ichthyosis: results of a randomized, double-blind, multinational, placebo-controlled phase II/III trial - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijcrt.org [ijcrt.org]

- 4. Drug Metabolism in Preclinical Drug Development: A Survey of the Discovery Process, Toxicology, and Computational Tools - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cytochrome P450 Inhibition: Preclinical Pharmacology Lab - UT Southwestern, Dallas, Texas [utsouthwestern.edu]

- 6. medchemexpress.com [medchemexpress.com]

- 7. protocols.io [protocols.io]

- 8. Oral liarozole in the treatment of patients with moderate/severe lamellar ichthyosis: results of a randomized, double-blind, multinational, placebo-controlled phase II/III trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Luciferase assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. japsonline.com [japsonline.com]

- 13. MTT assay protocol | Abcam [abcam.com]

- 14. texaschildrens.org [texaschildrens.org]

- 15. A Bioluminescence Reporter Assay for Retinoic Acid Control of Translation of the GluR1 Subunit of the AMPA Glutamate Receptor - PMC [pmc.ncbi.nlm.nih.gov]

Liarozole Hydrochloride: A Technical Guide to Cytochrome P450 CYP26 Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

Liarozole is an imidazole-containing compound investigated for its potent inhibition of the cytochrome P450 (CYP) enzyme system, specifically the CYP26 family of enzymes.[1][2] These enzymes are primarily responsible for the catabolism of all-trans-retinoic acid (atRA), a critical signaling molecule derived from vitamin A that regulates cell differentiation, proliferation, and apoptosis.[2] By blocking the 4-hydroxylation of atRA, liarozole effectively increases the endogenous concentrations of this retinoid in key tissues like the skin.[3][4] This mechanism confers retinoid-mimetic effects, making liarozole a therapeutic candidate for hyperkeratotic skin disorders such as ichthyosis and psoriasis.[2][3] This guide provides an in-depth review of the mechanism of action, quantitative inhibition data, and detailed experimental protocols relevant to the study of liarozole's interaction with CYP26.

Mechanism of Action: Retinoic Acid Homeostasis and CYP26 Inhibition

All-trans-retinoic acid (atRA) is the biologically active metabolite of vitamin A. Its cellular concentration is tightly regulated by a balance between synthesis from retinol and degradation by a specific family of cytochrome P450 enzymes, CYP26 (A1, B1, and C1).[2] The primary catabolic pathway initiated by CYP26 is the hydroxylation of atRA to form more polar metabolites, such as 4-hydroxy-retinoic acid (4-OH-RA), which are subsequently oxidized or conjugated for elimination.[2]

Liarozole functions as a competitive inhibitor of CYP26. By binding to the active site of the enzyme, it prevents the metabolism of atRA, leading to an accumulation of the endogenous retinoid within tissues that express CYP26.[1][4] This elevation of atRA potentiates its downstream effects through nuclear retinoic acid receptors (RARs), mimicking the administration of exogenous retinoids but with the potential for a more favorable side-effect profile, as it relies on modulating existing physiological levels.[2]

Quantitative Data on Liarozole Inhibition

The inhibitory potency of liarozole has been quantified in various preclinical and clinical settings. The following tables summarize key findings.

Table 1: In Vitro Inhibition of Retinoic Acid Metabolism by Liarozole

| Biological System | Parameter | Value | Reference |

| Hamster Liver Microsomes | IC50 | 2.2 µM | [1] |

| Rat Liver Homogenates | IC50 | 0.14 µM | [2] |

| Dunning R3327G Prostate Tumor Homogenates | IC50 | 0.26 µM | [2] |

| Hamster Liver Microsomes (4-oxo-ATRA metabolism) | IC50 | 1.3 µM | [2] |

IC50: The half maximal inhibitory concentration, representing the concentration of liarozole required to inhibit 50% of the retinoic acid metabolic activity.

Table 2: In Vivo Effects of Liarozole on Retinoic Acid (RA) Concentrations

| Species | Tissue/Fluid | Liarozole Dose | Effect on RA Levels | Reference |

| Rat | Plasma | 5 mg/kg p.o. | Increase from <0.5 ng/mL to 1.4 ng/mL | [1] |

| Rat | Plasma | 20 mg/kg p.o. | Increase from <0.5 ng/mL to 2.9 ng/mL | [1] |

| Rat | Vagina | 5 mg/kg p.o. | Increase from 1.1 ng/200mg to 2.2 ng/200mg | [1] |

| Rat | Vagina | 20 mg/kg p.o. | Increase from 1.1 ng/200mg to 2.6 ng/200mg | [1] |

| Human | Skin | 3% Topical | Increase to 19 ng/g at 18h (vehicle not detectable) | [5] |

p.o.: Per os, meaning administered orally.

Table 3: Overview of Selected Clinical Trial Data for Liarozole

| Condition | Dosage | Duration | Key Efficacy Finding | Reference |

| Lamellar Ichthyosis | 150 mg/day | 12 weeks | 50% of patients were responders (≥ 2-point decrease in IGA) vs. 11% for placebo. | [4] |

| Severe Psoriasis | 150-300 mg/day | 12 weeks | 77% decrease in mean Psoriasis Area and Severity Index (PASI) score from baseline. | [3] |

IGA: Investigator's Global Assessment.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of CYP26 inhibition. Below are representative protocols derived from common practices in the literature.

In Vitro CYP26 Inhibition Assay Using Liver Microsomes

This protocol describes a method to determine the IC50 of liarozole for the inhibition of atRA metabolism in a microsomal preparation.

3.1.1 Materials

-

Pooled Human Liver Microsomes (HLM)

-

All-trans-retinoic acid (atRA), preferably radiolabeled (e.g., [³H]-atRA) for sensitive detection

-

Liarozole Hydrochloride

-

NADPH-regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate Buffer (e.g., 0.1 M, pH 7.4)

-

Acetonitrile or Methanol (for reaction termination)

-

Scintillation fluid (if using radiolabeled substrate)

-

High-Performance Liquid Chromatography (HPLC) system with a UV or radioactivity detector, or a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.

3.1.2 Procedure

-

Preparation of Reagents: Prepare stock solutions of atRA, liarozole, and positive controls in a suitable solvent (e.g., DMSO). Create a series of liarozole dilutions to test a range of concentrations (e.g., 0.01 µM to 100 µM).

-

Incubation Mixture: In a microcentrifuge tube on ice, combine the phosphate buffer, liver microsomes (e.g., final concentration of 0.2-0.5 mg/mL protein), and the desired concentration of liarozole (or vehicle for control).

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the inhibitor to interact with the enzymes.

-

Initiation of Reaction: Start the metabolic reaction by adding the NADPH-regenerating system and the atRA substrate.

-

Incubation: Incubate at 37°C for a predetermined time (e.g., 30 minutes). The time should be within the linear range of metabolite formation.[6]

-

Termination of Reaction: Stop the reaction by adding 2 volumes of ice-cold acetonitrile or methanol. This precipitates the microsomal proteins.[6]

-

Centrifugation: Centrifuge the samples (e.g., at 14,000 x g for 10 minutes) to pellet the precipitated protein.

-

Analysis: Transfer the supernatant for analysis.

-

HPLC Analysis: Inject the supernatant into an HPLC system to separate the parent atRA from its hydroxylated metabolites. The rate of metabolite formation is quantified by integrating the peak area.[6][7]

-

LC-MS/MS Analysis: For higher specificity and sensitivity, use an LC-MS/MS method to directly measure the formation of specific metabolites like 4-OH-RA.[8][9]

-

-

Data Calculation: Determine the rate of metabolism at each liarozole concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the liarozole concentration and fit the data to a four-parameter logistic equation to calculate the IC50 value.

In Vivo Quantification of Retinoic Acid in Plasma/Tissue

This protocol outlines the measurement of atRA levels in biological matrices following administration of liarozole.

3.2.1 Materials

-

Biological samples (plasma, serum, or tissue homogenate) from vehicle- and liarozole-treated subjects.

-

Internal Standard (e.g., an isotope-labeled version of atRA like 13-cis-RA-d₅ for mass spectrometry).[9]

-

Acidifying agent (e.g., 4N HCl).[9]

-

Extraction solvent (e.g., Hexane or Ethyl Acetate).[9]

-

UHPLC-MS/MS system.

-

All procedures involving retinoids must be performed under yellow or red light to prevent photoisomerization.

3.2.2 Procedure

-

Sample Collection: Collect blood into tubes containing an anticoagulant (e.g., EDTA) and centrifuge to obtain plasma. For tissues, excise and immediately flash-freeze in liquid nitrogen, then homogenize in a suitable buffer.

-

Spiking: To a known volume of plasma or homogenate (e.g., 500 µL), add the internal standard.[9]

-

Acidification & Extraction: Add 4N HCl to the sample, vortex, and then add an extraction solvent like hexane. Vortex vigorously to ensure thorough mixing.[9]

-

Phase Separation: Centrifuge to separate the organic and aqueous layers.

-

Collection: Carefully transfer the upper organic layer (containing the retinoids) to a new tube. Repeat the extraction on the aqueous layer to maximize recovery.

-

Evaporation: Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in a small volume of mobile phase (e.g., a mixture of acetonitrile and methanol).

-

Analysis: Inject the reconstituted sample into a UHPLC-MS/MS system. Use a suitable column (e.g., C18) and a gradient elution to separate atRA from its isomers and metabolites.[9] The mass spectrometer is operated in a mode such as multiple reaction monitoring (MRM) to specifically and sensitively detect and quantify atRA and the internal standard.

-

Quantification: Construct a standard curve using known amounts of atRA. Calculate the concentration of atRA in the unknown samples by comparing its peak area ratio relative to the internal standard against the standard curve.

Conclusion

This compound is a well-characterized inhibitor of CYP26-mediated retinoic acid metabolism. Its ability to elevate endogenous atRA levels provides a clear mechanism for its therapeutic effects in disorders of keratinization. The quantitative data from in vitro and in vivo studies consistently demonstrate its potency and biological activity. The protocols outlined in this guide provide a framework for researchers to further investigate liarozole and other novel retinoic acid metabolism blocking agents (RAMBAs) in drug discovery and development.

References

- 1. Liarozole, an inhibitor of retinoic acid metabolism, exerts retinoid-mimetic effects in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Therapeutic Potential of the Inhibition of the Retinoic Acid Hydroxylases CYP26A1 and CYP26B1 by Xenobiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of the metabolism of endogenous retinoic acid as treatment for severe psoriasis: an open study with oral liarozole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Oral liarozole in the treatment of patients with moderate/severe lamellar ichthyosis: results of a randomized, double-blind, multinational, placebo-controlled phase II/III trial - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Liarozole inhibits human epidermal retinoic acid 4-hydroxylase activity and differentially augments human skin responses to retinoic acid and retinol in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Retinoic Acid 4-Hydroxylase Inducibility and Clinical Response to Isotretinoin in Acne Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Stereoselective Formation and Metabolism of 4-Hydroxy-Retinoic Acid Enantiomers by Cytochrome P450 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Induction of CYP26A1 by Metabolites of Retinoic Acid: Evidence That CYP26A1 Is an Important Enzyme in the Elimination of Active Retinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A sensitive and specific method for measurement of multiple retinoids in human serum with UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

Liarozole Hydrochloride: An In-Depth Technical Guide on its Aromatase Inhibitory Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Liarozole hydrochloride is an imidazole-containing compound that inhibits cytochrome P-450-dependent enzymes.[1] Its primary and most well-documented mechanism of action is the inhibition of CYP26, the enzyme responsible for the 4-hydroxylation and subsequent metabolism of all-trans-retinoic acid (ATRA).[1] This inhibition leads to an increase in intracellular concentrations of ATRA, which can modulate cell proliferation and differentiation.

Concurrently, Liarozole has been characterized as a potent inhibitor of aromatase (CYP19A1), the enzyme that catalyzes the final and rate-limiting step in the biosynthesis of estrogens from androgens.[2][3] By blocking the conversion of androstenedione and testosterone to estrone and estradiol, respectively, Liarozole effectively reduces circulating and intratumoral estrogen levels. This anti-estrogenic activity forms the basis of its therapeutic rationale in hormone-receptor-positive breast cancer.

Mechanism of Aromatase Inhibition

Liarozole, as a non-steroidal aromatase inhibitor, is believed to interact with the active site of the aromatase enzyme. This interaction is thought to be reversible and competitive with the natural androgen substrates. The imidazole moiety of Liarozole likely coordinates with the heme iron atom within the cytochrome P450 active site, thereby preventing the binding and subsequent aromatization of androgens.

Quantitative Data

While specific in vitro IC50 and Ki values for the direct inhibition of aromatase by Liarozole are not prominently reported in publicly accessible literature, extensive in vivo studies in both preclinical models and human clinical trials have provided quantitative data on its biological effects.

In Vivo Efficacy in Animal Models

| Animal Model | Treatment Group | Dosage | Outcome | Reference |

| N-methyl-N-nitrosourea (MNU)-induced rat mammary carcinoma | Liarozole | 20 mg/kg/day (oral) | Slowed tumor growth | [2] |

| Liarozole | 80 mg/kg/day (oral) | Slowed tumor growth | [2] |

Clinical Trial Data in Postmenopausal Women with Breast Cancer

| Parameter | Pre-treatment Level (Mean) | Post-treatment Level (Mean) | % Reduction | Reference |

| Plasma Estradiol | 72.7 pM | Below detection limit (9.2 pM) | >87% | [4] |

| Plasma Estrone | 92.7 pM | Below detection limit (9.2 pM) | >90% | [5] |

Experimental Protocols

The following sections describe representative experimental protocols for assessing aromatase inhibition, which are standard in the field and applicable to the evaluation of compounds like Liarozole.

In Vitro Aromatase Inhibition Assay (Human Placental Microsomes)

This assay is a widely accepted method for determining the direct inhibitory effect of a compound on aromatase activity.

Objective: To determine the IC50 value of a test compound for the inhibition of human placental aromatase.

Materials:

-

Human placental microsomes (source of aromatase)

-

[1β-³H]-Androstenedione (radiolabeled substrate)

-

NADPH regenerating system (NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Test compound (e.g., this compound) at various concentrations

-

Phosphate buffer (pH 7.4)

-

Chloroform

-

Activated charcoal-dextran suspension

-

Scintillation cocktail and counter

Procedure:

-

Prepare reaction mixtures in phosphate buffer containing human placental microsomes and the NADPH regenerating system.

-

Add the test compound at a range of concentrations to the reaction mixtures.

-

Initiate the enzymatic reaction by adding [1β-³H]-androstenedione.

-

Incubate the mixture at 37°C for a defined period (e.g., 15-30 minutes).

-

Stop the reaction by adding chloroform to extract the steroids.

-

Separate the aqueous phase (containing the released ³H₂O) from the organic phase.

-

Treat the aqueous phase with a charcoal-dextran suspension to remove any remaining radiolabeled substrate.

-

Centrifuge to pellet the charcoal.

-

Measure the radioactivity of the supernatant (³H₂O) using a liquid scintillation counter.

-

Calculate the percentage of aromatase inhibition at each concentration of the test compound relative to a control with no inhibitor.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vivo Model of Aromatase Inhibition (MNU-Induced Rat Mammary Carcinoma)

This model is used to evaluate the antitumor efficacy of aromatase inhibitors in a setting that mimics hormone-dependent breast cancer.

Objective: To assess the effect of a test compound on the growth of established estrogen-dependent mammary tumors in rats.

Animals: Female Sprague-Dawley rats.

Procedure:

-

Induce mammary tumors by administering N-methyl-N-nitrosourea (MNU) to 50-day-old female rats.

-

Monitor the rats for tumor development.

-

Once tumors reach a palpable size, randomize the animals into treatment and control groups.

-

Administer the test compound (e.g., this compound) or vehicle control daily by oral gavage for a specified period (e.g., 4-8 weeks).

-

Measure tumor dimensions with calipers at regular intervals to calculate tumor volume.

-

At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., hormone receptor status, cell proliferation markers).

-

Collect blood samples for the analysis of circulating hormone levels (estradiol, estrone).

Discussion

The available evidence strongly supports the classification of this compound as an aromatase inhibitor. While direct in vitro kinetic data for its interaction with the aromatase enzyme is not widely published, its profound in vivo effects on estrogen levels and the growth of hormone-dependent tumors serve as compelling evidence of its mechanism of action. The dual activity of Liarozole as both a RAMBA and an aromatase inhibitor presents a unique and potentially synergistic approach to cancer therapy. The increased intracellular retinoic acid can induce cell differentiation and apoptosis, while the inhibition of aromatase deprives hormone-receptor-positive cancer cells of the estrogenic stimulus required for their proliferation. Further research to elucidate the precise in vitro kinetics of Liarozole's interaction with aromatase would be valuable for a more complete understanding of its pharmacological profile.

Conclusion

This compound is a multifaceted compound with significant potential in oncology. Its well-established role as a RAMBA is complemented by its potent in vivo aromatase inhibitory activity. This technical guide has summarized the available data on its aromatase-inhibiting properties, provided detailed protocols for relevant assays, and visualized the underlying mechanisms. For researchers and drug development professionals, Liarozole represents an intriguing molecule with a dual mechanism of action that warrants further investigation, particularly in the context of combination therapies for hormone-dependent malignancies.

References

- 1. Therapeutic Potential of the Inhibition of the Retinoic Acid Hydroxylases CYP26A1 and CYP26B1 by Xenobiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of liarozole fumarate (R85246) in combination with tamoxifen on N-methyl-N-nitrosourea (MNU)-induced mammary carcinoma and uterus in the rat model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Liarozole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Determining the IC50 Values for Vorozole and Letrozole, on a Series of Human Liver Cytochrome P450s, to Help Determine the Binding Site of Vorozole in the Liver - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Case study in 21st century ecotoxicology: Using in vitro aromatase inhibition data to predict reproductive outcomes in fish, in vivo - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Chemical Structure and Synthesis of Liarozole Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Liarozole hydrochloride is a potent inhibitor of the cytochrome P450 enzyme system, specifically targeting CYP26, an enzyme responsible for the metabolism of retinoic acid. By blocking this metabolic pathway, Liarozole elevates endogenous levels of retinoic acid, a molecule crucial for cell differentiation and proliferation. This mechanism of action has led to its investigation in the treatment of various hyperproliferative and differentiation-related disorders, including psoriasis, ichthyosis, and certain types of cancer. This technical guide provides a comprehensive overview of the chemical structure and a detailed examination of the synthetic route for this compound, intended to support researchers and professionals in the field of drug development.

Chemical Structure and Properties

Liarozole is a benzimidazole derivative. The hydrochloride salt is the commonly used form in research and clinical investigations.

Table 1: Chemical and Physical Properties of Liarozole and its Hydrochloride Salt

| Property | Liarozole (Free Base) | This compound |

| IUPAC Name | 6-[(3-chlorophenyl)(1H-imidazol-1-yl)methyl]-1H-benzo[d]imidazole | 6-[(3-chlorophenyl)(1H-imidazol-1-yl)methyl]-1H-benzo[d]imidazole hydrochloride |

| Synonyms | R-75251 | R-75251 hydrochloride |

| Molecular Formula | C₁₇H₁₃ClN₄[1] | C₁₇H₁₄Cl₂N₄[2] |

| Molecular Weight | 308.77 g/mol | 345.23 g/mol [2] |

| CAS Number | 115575-11-6[1] | 145858-50-0[2] |

| Appearance | Solid | Solid |

| Purity | ≥98% | ≥95% |

Mechanism of Action: Inhibition of Retinoic Acid Metabolism

Liarozole's primary mechanism of action is the inhibition of the cytochrome P450 enzyme CYP26A1. This enzyme is responsible for the 4-hydroxylation of all-trans-retinoic acid (ATRA), a critical step in its catabolism. By inhibiting CYP26A1, Liarozole leads to an accumulation of endogenous ATRA in tissues. ATRA is a key signaling molecule that binds to nuclear retinoic acid receptors (RARs), which in turn regulate the transcription of genes involved in cell growth, differentiation, and apoptosis.

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the formation of the core benzimidazole structure followed by the introduction of the substituted imidazolylmethyl group. The final step is the formation of the hydrochloride salt.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of Liarozole.

Step 1: Synthesis of 4-amino-2-nitrobenzonitrile This starting material can be synthesized from commercially available precursors through standard nitration and amination reactions.

Step 2: Synthesis of 4-(1H-imidazol-1-yl)-2-nitrobenzonitrile A mixture of 4-amino-2-nitrobenzonitrile and imidazole is heated in the presence of a suitable solvent and base to facilitate the nucleophilic aromatic substitution.

Step 3: Reduction of the nitro group to form 2-amino-4-(1H-imidazol-1-yl)benzonitrile The nitro group of 4-(1H-imidazol-1-yl)-2-nitrobenzonitrile is reduced to an amine, typically using a reducing agent such as stannous chloride (SnCl₂) or through catalytic hydrogenation.

Step 4: Cyclization to form the benzimidazole ring The resulting diamine is cyclized with 3-chlorobenzaldehyde in the presence of an oxidizing agent, such as sodium metabisulfite, to form the benzimidazole ring of Liarozole.

Step 5: Formation of this compound The synthesized Liarozole free base is dissolved in a suitable organic solvent, and a solution of hydrochloric acid in an appropriate solvent (e.g., isopropanol) is added. The this compound salt precipitates out of the solution and can be collected by filtration, washed, and dried.

Table 2: Summary of a Representative Synthetic Protocol

| Step | Reactants | Reagents/Solvents | Key Transformation |

| 1 | 4-chloro-2-nitrobenzonitrile, Ammonia | DMSO | Amination |

| 2 | 4-amino-2-nitrobenzonitrile, Imidazole | DMF, K₂CO₃ | Nucleophilic Aromatic Substitution |

| 3 | 4-(1H-imidazol-1-yl)-2-nitrobenzonitrile | SnCl₂, HCl, Ethanol | Nitro Group Reduction |

| 4 | 2-amino-4-(1H-imidazol-1-yl)benzonitrile, 3-chlorobenzaldehyde | Na₂S₂O₅, DMF | Benzimidazole Ring Formation |

| 5 | Liarozole (Free Base) | HCl in Isopropanol, Diethyl ether | Salt Formation |

Conclusion

This technical guide has provided a detailed overview of the chemical structure, mechanism of action, and synthesis of this compound. The information presented is intended to be a valuable resource for researchers and professionals engaged in the study and development of this and related compounds. The synthetic pathway described, while representative, offers a solid foundation for the laboratory-scale preparation of this compound, enabling further investigation into its therapeutic potential. As with all chemical syntheses, appropriate safety precautions and optimization of reaction conditions are essential for successful and reproducible outcomes.

References

An In-depth Technical Guide to Liarozole Hydrochloride, Dihydrochloride, and Fumarate for Researchers and Drug Development Professionals

Introduction: Liarozole is a potent inhibitor of the cytochrome P450 enzyme CYP26, which is responsible for the metabolism of all-trans-retinoic acid (ATRA). By blocking this metabolic pathway, Liarozole increases the endogenous levels of ATRA in tissues, leading to retinoid-mimetic effects. This mechanism of action has positioned Liarozole as a therapeutic candidate for various dermatological conditions, including ichthyosis and psoriasis. This technical guide provides a comprehensive overview and comparison of three salt forms of Liarozole: the hydrochloride, dihydrochloride, and fumarate salts, to aid researchers and drug development professionals in their understanding and application of this compound.

Core Compound and Salt Forms: A Physicochemical Comparison

The selection of a salt form for an active pharmaceutical ingredient (API) is a critical step in drug development, as it can significantly influence the compound's physicochemical properties, such as solubility, stability, and bioavailability. While direct comparative studies on the physicochemical properties of Liarozole hydrochloride, dihydrochloride, and fumarate are not extensively available in the public domain, this section compiles the available data and provides a general understanding of the expected differences.

Data Presentation: Physicochemical Properties of Liarozole and its Salts

| Property | Liarozole (Base) | This compound | Liarozole Dihydrochloride | Liarozole Fumarate |

| Molecular Formula | C₁₇H₁₃ClN₄[1][2] | C₁₇H₁₄Cl₂N₄ | C₁₇H₁₅Cl₃N₄[3] | C₄₆H₃₈Cl₂N₈O₁₂[4] |

| Molecular Weight | 308.77 g/mol [2] | 345.23 g/mol | 381.69 g/mol [5] | 965.7 g/mol [4] |

| CAS Number | 115575-11-6[1] | Not explicitly found | 1883548-96-6[3][5] | 145858-52-2[4] |

| Solubility | DMSO: 100 mg/mL (323.88 mM)[6] | Data not available | Water: ≥ 50 mg/mL (131.00 mM); DMSO: 50 mg/mL (131.00 mM)[7] | Data not available |

| Stability | Data not available | Data not available | Data not available | Data not available |

| Hygroscopicity | Data not available | Data not available | Data not available | Data not available |

Note on Data Gaps: Specific experimental data for direct comparison of solubility, stability, and hygroscopicity of all three salts are limited in publicly available literature. Generally, hydrochloride and dihydrochloride salts of basic compounds like Liarozole are expected to exhibit higher aqueous solubility compared to the free base. Fumarate salts can also enhance solubility and may offer advantages in terms of stability and manufacturability. Hygroscopicity, the tendency to absorb moisture from the air, is a critical parameter for solid dosage form development and would require experimental determination for each salt form.[][9][10][11][12]

Synthesis of Liarozole Salts: General Methodologies

General Procedure for this compound and Dihydrochloride Synthesis:

Liarozole, as a basic compound containing imidazole moieties, can be converted to its hydrochloride or dihydrochloride salt by reaction with hydrochloric acid.

-

Dissolution: Dissolve Liarozole free base in a suitable organic solvent (e.g., isopropanol, ethanol, or ethyl acetate).

-

Acidification: Add a stoichiometric amount of hydrochloric acid (one equivalent for the hydrochloride, two equivalents for the dihydrochloride) to the solution. The HCl can be in the form of a concentrated aqueous solution or as a solution in an organic solvent (e.g., HCl in isopropanol).

-

Precipitation and Isolation: The salt will precipitate out of the solution. The solid can then be isolated by filtration, washed with a non-polar solvent (e.g., diethyl ether) to remove any unreacted starting material, and dried under vacuum.

General Procedure for Liarozole Fumarate Synthesis:

The fumarate salt can be prepared by reacting the free base with fumaric acid.[13]

-

Dissolution: Dissolve Liarozole free base in a suitable solvent, such as isopropanol.[13]

-

Addition of Fumaric Acid: Add a solution of fumaric acid in a suitable solvent to the Liarozole solution, typically in a 2:3 molar ratio of Liarozole to fumaric acid.[4]

-

Crystallization and Isolation: Allow the mixture to stir, possibly with gentle heating, to facilitate the salt formation and subsequent crystallization upon cooling. The resulting solid Liarozole fumarate is then collected by filtration, washed, and dried.

Mechanism of Action: Inhibition of Retinoic Acid Metabolism

Liarozole exerts its therapeutic effects by inhibiting the cytochrome P450 enzyme CYP26, which is primarily responsible for the 4-hydroxylation and subsequent inactivation of all-trans-retinoic acid (ATRA). This inhibition leads to an accumulation of endogenous ATRA in the skin, which then binds to nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs). These ligand-activated receptors form heterodimers that bind to retinoic acid response elements (RAREs) on DNA, thereby modulating the transcription of target genes involved in cellular differentiation, proliferation, and inflammation.

Signaling Pathway of Liarozole's Action

Caption: Liarozole inhibits CYP26, increasing intracellular ATRA levels and modulating gene transcription.

Experimental Protocols

1. In Vitro CYP26A1 Inhibition Assay

This protocol describes a general method for determining the inhibitory potential of Liarozole salts on CYP26A1 activity using human liver microsomes.

Objective: To determine the IC₅₀ value of Liarozole salts for the inhibition of CYP26A1-mediated metabolism of a probe substrate.

Materials:

-

Human Liver Microsomes (HLMs)

-

Liarozole salt (hydrochloride, dihydrochloride, or fumarate) dissolved in a suitable solvent (e.g., DMSO)

-

CYP26A1 probe substrate (e.g., a luminogenic substrate for a P450-Glo™ assay)

-

NADPH regenerating system (NRS)

-

Phosphate buffer (pH 7.4)

-

96-well microplates

-

Incubator

-

Luminometer

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of the Liarozole salt in DMSO. Create a series of dilutions to achieve the desired final concentrations in the assay.

-

Prepare the probe substrate and NRS according to the manufacturer's instructions.

-

Dilute the HLMs in phosphate buffer to the desired concentration.

-

-

Incubation:

-

In a 96-well plate, add the HLM suspension, phosphate buffer, and the Liarozole salt solution at various concentrations.

-

Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes).

-

Initiate the reaction by adding the NRS.

-

Incubate at 37°C for a specified time (e.g., 30-60 minutes).

-

-

Termination and Detection:

-

Terminate the reaction according to the assay kit instructions (e.g., by adding a stop solution).

-

Add the detection reagent (e.g., luciferin detection reagent for a P450-Glo™ assay) and incubate as required.

-

-

Data Analysis:

-

Measure the luminescence using a luminometer.

-

Calculate the percentage of inhibition for each Liarozole salt concentration relative to a vehicle control (DMSO without inhibitor).

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable sigmoidal dose-response curve.

-

Experimental Workflow: CYP26A1 Inhibition Assay

Caption: Workflow for determining the in vitro inhibition of CYP26A1 by Liarozole salts.

2. Psoriasis Area and Severity Index (PASI) Assessment

The PASI is a standardized, quantitative rating scale used to measure the severity of psoriasis in clinical trials.[14][15][16][17][18]

Objective: To objectively score the severity of psoriasis based on the extent of body surface area involvement and the severity of psoriatic lesions.

Methodology: The body is divided into four regions: head (H), upper extremities (U), trunk (T), and lower extremities (L), which represent 10%, 20%, 30%, and 40% of the total body surface area, respectively.

For each region, three parameters of the psoriatic lesions are assessed on a 5-point scale (0-4):

-

Erythema (E) (redness): 0 = none, 1 = slight, 2 = moderate, 3 = severe, 4 = very severe.

-

Induration (I) (thickness): 0 = none, 1 = slight, 2 = moderate, 3 = severe, 4 = very severe.

-

Desquamation (D) (scaling): 0 = none, 1 = slight, 2 = moderate, 3 = severe, 4 = very severe.

The area of involvement (A) for each region is graded on a 7-point scale (0-6):

-

0: 0% involvement

-

1: <10% involvement

-

2: 10-29% involvement

-

3: 30-49% involvement

-

4: 50-69% involvement

-

5: 70-89% involvement

-

6: 90-100% involvement

Calculation of the PASI Score: The PASI score is calculated using the following formula: PASI = 0.1(Eₕ + Iₕ + Dₕ)Aₕ + 0.2(Eᵤ + Iᵤ + Dᵤ)Aᵤ + 0.3(Eₜ + Iₜ + Dₜ)Aₜ + 0.4(Eₗ + Iₗ + Dₗ)Aₗ

The final score ranges from 0 (no disease) to 72 (most severe disease).

Logical Relationship: PASI Score Calculation

Caption: The PASI score is a composite of assessments from four body regions.

Conclusion

Liarozole represents a promising therapeutic agent for hyperkeratotic skin disorders through its mechanism of inhibiting retinoic acid metabolism. The choice between its hydrochloride, dihydrochloride, and fumarate salt forms will depend on a variety of factors including the desired physicochemical properties for a given formulation and the intended route of administration. While there is a need for more direct comparative studies to fully elucidate the differences between these salt forms, this guide provides a foundational understanding for researchers and developers working with Liarozole. The provided experimental protocols and pathway diagrams serve as a practical resource for further investigation into the efficacy and mechanism of this compound.

References

- 1. Liarozole | C17H13ClN4 | CID 60652 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Liarozole - Wikipedia [en.wikipedia.org]

- 3. Liarozole dihydrochloride | 1883548-96-6 | IAD54896 [biosynth.com]

- 4. Liarozole Fumarate | C46H38Cl2N8O12 | CID 11983193 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Liarozole dihydrochloride | Additional Retinoic Acid Receptor Compounds: R&D Systems [rndsystems.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. glpbio.com [glpbio.com]

- 9. asiapharmaceutics.info [asiapharmaceutics.info]

- 10. pharmainfo.in [pharmainfo.in]

- 11. "Investigation of the fundamental basis of hygroscopicity in pharmaceut" by Pete P Guerrieri [docs.lib.purdue.edu]

- 12. researchgate.net [researchgate.net]

- 13. US8546428B2 - Fumarate salt of (alpha S, beta R)-6-bromo-alpha-[2-(dimethylamino)ethyl]-2-methoxy-alpha-1-naphthalenyl-beta-phenyl-3-quinolineethanol - Google Patents [patents.google.com]

- 14. PASI score: Definition and how to calculate [medicalnewstoday.com]

- 15. Psoriasis Area and Severity Index - Wikipedia [en.wikipedia.org]

- 16. Disease Assessment in Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. gpnotebook.com [gpnotebook.com]

- 18. Understanding Your PASI Score For Psoriasis [healthline.com]

Liarozole Hydrochloride: A Comprehensive Technical Guide on its Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liarozole hydrochloride is an imidazole-containing compound investigated for its therapeutic potential in various dermatological and oncological conditions. It functions as a potent inhibitor of the cytochrome P450 (CYP) enzyme system, specifically targeting the metabolism of all-trans-retinoic acid (atRA). By blocking the degradation of endogenous atRA, liarozole effectively increases its tissue and plasma concentrations, leading to retinoid-mimetic effects. This guide provides an in-depth overview of the pharmacokinetics and pharmacodynamics of this compound, compiling available data from preclinical and clinical studies to serve as a valuable resource for the scientific community.

Pharmacodynamics

The primary pharmacodynamic effect of liarozole is the modulation of the retinoic acid signaling pathway. This is achieved through the inhibition of specific cytochrome P450 enzymes responsible for the catabolism of atRA.

Mechanism of Action

Liarozole is a retinoic acid metabolism blocking agent (RAMBA).[1] It competitively inhibits the activity of CYP26 enzymes, which are responsible for the 4-hydroxylation of atRA, a key step in its inactivation and elimination.[2][3] This inhibition leads to an accumulation of endogenous atRA in tissues that express these enzymes, such as the skin, effectively amplifying the natural retinoid signaling pathways that regulate cell proliferation, differentiation, and inflammation.[4][5][6] Liarozole has been shown to be a preferential inhibitor of CYP26B1 over CYP26A1.[7] Additionally, liarozole has been reported to inhibit aromatase (CYP19A1), an enzyme crucial for estrogen biosynthesis.[7]

Caption: Mechanism of action of Liarozole.

In Vitro Inhibition of Cytochrome P450 Enzymes

Liarozole has been evaluated for its inhibitory potential against various CYP isoforms. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of its potency.

| Enzyme | Substrate | System | IC50 | Reference |

| CYP26A1 | All-trans-Retinoic Acid | Recombinant Human CYP26A1 | 0.98 µM | [8] |

| CYP26 | All-trans-Retinoic Acid | Not Specified | 7 µM | [2] |

| CYP-mediated atRA metabolism | All-trans-Retinoic Acid | Hamster Liver Microsomes | 2.2 µM | [9] |

| 4-keto-RA metabolism | 4-keto-all-trans-retinoic-acid | Hamster Liver Microsomes | 1.3 µM | [3] |

Pharmacokinetics

Absorption and Distribution

Following oral administration, liarozole is absorbed, and its distribution has been characterized by a minimal physiologically based pharmacokinetic (PBPK) model.

| Parameter | Value | Population | Reference |

| Volume of Distribution at steady state (Vss) | 1.08 L/kg | Humans | [2] |

In a clinical trial (NCT00282724) involving patients with lamellar ichthyosis, plasma concentrations of liarozole were measured. The study reported that no undue accumulation of liarozole was observed with once-daily dosing, suggesting that the drug is adequately cleared between doses.[10]

Plasma Concentrations in Patients with Lamellar Ichthyosis

The following table summarizes the predose and near-peak plasma concentrations of liarozole observed in the NCT00282724 study after 12 weeks of once-daily oral administration.

| Dose | Time Point | Mean Plasma Concentration (ng/mL) ± SD | N |

| 75 mg | Predose | 229 ± 140 | 27 |

| 75 mg | Near-peak | 400 ± 212 | 27 |

| 150 mg | Predose | 464 ± 256 | 28 |

| 150 mg | Near-peak | 754 ± 397 | 28 |

Data from supplementary materials of Vahlquist A, et al. (2014).[10]

Metabolism and Excretion

The metabolism of liarozole is a key determinant of its pharmacokinetic profile. As an imidazole-containing compound, it is anticipated to be metabolized by the cytochrome P450 system. However, specific details regarding its metabolic pathways and major metabolites in humans are not extensively documented in the available literature.

Experimental Protocols

Detailed experimental protocols for the clinical trials and in vitro studies are often proprietary or not fully disclosed in publications. However, based on the available information, the following methodologies were employed in key studies.

Clinical Trial in Lamellar Ichthyosis (NCT00282724)

Study Design: A randomized, double-blind, placebo-controlled, parallel-group, multinational, phase II/III trial.[10]

Patient Population: Patients aged ≥ 14 years with a clinical diagnosis of moderate to severe lamellar ichthyosis.[10][11]

Dosing Regimen:

-

Group 1: Oral liarozole 75 mg once daily for 12 weeks.[10]

-

Group 2: Oral liarozole 150 mg once daily for 12 weeks.[10]

-

Group 3: Placebo once daily for 12 weeks.[10]

Pharmacokinetic Sampling: Plasma samples were collected to determine liarozole concentrations. The specific time points for "near-peak" concentrations were not explicitly defined in the publication but were taken after drug administration.[10]

Analytical Method: While the specific analytical method for liarozole in plasma was not detailed in the clinical trial publication, a physiologically based pharmacokinetic (PBPK) modeling study utilized a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of liarozole.[2]

Caption: Workflow of the NCT00282724 clinical trial.

In Vitro CYP26A1 Inhibition Assay

Objective: To determine the inhibitory potency of liarozole on CYP26A1-mediated metabolism of all-trans-retinoic acid.

Methodology (based on a PBPK modeling study):

-

Incubation: Recombinant human CYP26A1 (0.1 pmol) was preincubated with reductase (0.2 pmol) at room temperature for 5 minutes.[2]

-

Inhibitor Addition: The enzyme-reductase mixture was then preincubated with varying concentrations of liarozole (≥6 concentrations from 0–100 μM) and 2.5 nM of all-trans-retinoic acid for 5 minutes at 37°C.[2]

-

Reaction Initiation: The metabolic reaction was initiated by the addition of 1 mM NADPH.[2]

-

Reaction Quenching: After 5 minutes, the reaction was stopped by the addition of ethyl acetate containing an internal standard (atRA-d5).[2]

-

Analysis: The depletion of all-trans-retinoic acid was measured to determine the extent of inhibition.[2]

-

Data Analysis: IC50 values were calculated by fitting the data to a suitable inhibition model using non-linear regression.[2]

Conclusion

This compound is a potent inhibitor of retinoic acid metabolism, with a clear mechanism of action involving the inhibition of CYP26 enzymes. This leads to increased endogenous levels of all-trans-retinoic acid, resulting in therapeutic effects in hyperkeratotic skin disorders. While its pharmacodynamic profile is relatively well-characterized, a comprehensive and publicly available dataset of its human pharmacokinetic parameters is lacking. The available data suggests predictable behavior with once-daily dosing and no undue accumulation. Further publication of detailed pharmacokinetic studies would be beneficial for a more complete understanding of its clinical pharmacology. This guide summarizes the currently available technical information to aid researchers and drug development professionals in their ongoing work with this and similar compounds.

References

- 1. Liarozole - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. ClinicalTrials.gov [clinicaltrials.gov]

- 4. Inhibition of the metabolism of endogenous retinoic acid as treatment for severe psoriasis: an open study with oral liarozole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ovid.com [ovid.com]

- 6. Effects of systemic treatment with liarozole on cutaneous inflammation, epidermal proliferation and differentiation in extensive plaque psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Liarozole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Treatment of psoriasis with oral liarozole: a dose-ranging study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. Oral liarozole in the treatment of patients with moderate/severe lamellar ichthyosis: results of a randomized, double-blind, multinational, placebo-controlled phase II/III trial - PMC [pmc.ncbi.nlm.nih.gov]

- 11. emedicine.medscape.com [emedicine.medscape.com]

Liarozole Hydrochloride: A Technical Guide on its Impact on Endogenous Retinoic Acid Homeostasis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of liarozole hydrochloride, an imidazole-based compound that functions as a potent inhibitor of retinoic acid metabolism. By blocking the catabolism of endogenous all-trans-retinoic acid (atRA), liarozole effectively elevates its tissue and plasma concentrations, thereby mimicking the effects of retinoid-based therapies. This document details the mechanism of action, summarizes key quantitative data from preclinical and clinical studies, outlines relevant experimental protocols, and provides visual representations of the underlying biological pathways and experimental designs.

Core Mechanism of Action: Inhibition of Cytochrome P450 Enzymes

This compound's primary mechanism of action is the inhibition of cytochrome P450 (CYP) enzymes, particularly the CYP26 family, which are responsible for the 4-hydroxylation of atRA, a critical step in its degradation pathway.[1][2] By blocking this metabolic inactivation, liarozole leads to an accumulation of endogenous atRA in tissues that express these enzymes, such as the skin.[1][3] This elevation of atRA levels allows for enhanced activation of retinoic acid receptors (RARs), leading to retinoid-like effects on cellular differentiation and proliferation.[3][4]

Quantitative Effects on Endogenous Retinoic Acid Levels

The administration of liarozole has been shown to significantly increase the concentration of endogenous retinoic acid in various biological matrices. The following tables summarize the quantitative findings from several key studies.

| Species/System | Tissue/Matrix | Liarozole Treatment | Change in Retinoic Acid Levels | Reference |

| Human | Epidermis | 3% topical application | Increased to 19 ± 5 ng/g at 18h | [5][6] |

| Human | Epidermis | 3% topical application | Increased to 6 ± 2 ng/g at 48h | [5][6] |

| Rat | Plasma | 5 mg/kg, p.o. | Increased to 1.4 ± 0.1 ng/mL (from <0.5 ng/mL) | [7] |

| Rat | Plasma | 20 mg/kg, p.o. | Increased to 2.9 ± 0.1 ng/mL (from <0.5 ng/mL) | [7] |

| Rat | Vagina | 5 mg/kg, p.o. | Doubled from 1.1 ± 0.1 ng to 2.2 ± 0.2 ng per 200 mg tissue | [7] |

| Rat | Vagina | 20 mg/kg, p.o. | Increased from 1.1 ± 0.1 ng to 2.6 ± 0.2 ng per 200 mg tissue | [7] |

| Mouse | Serum | Single 2.5 mg/kg dose of talarozole (a more potent RAMBA) | Up to a 5.7-fold increase | [8] |

| Mouse | Liver | Single 2.5 mg/kg dose of talarozole | Up to a 2.7-fold increase | [8] |

| Mouse | Testis | Single 2.5 mg/kg dose of talarozole | Up to a 2.5-fold increase | [8] |

Table 1: In Vivo Effects of Liarozole on Endogenous Retinoic Acid Levels

| Cell Line | Liarozole Concentration | Inhibition of RA Metabolism | Reference |

| MCF-7 Human Breast Cancer Cells | 10⁻⁵ M | Reduced polar metabolites by 87% | [9] |

| Hamster Liver Microsomes | 2.2 µM (IC₅₀) | Suppressed P-450-mediated conversion of RA to polar metabolites | [7] |

Table 2: In Vitro Inhibition of Retinoic Acid Metabolism by Liarozole

Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the mechanisms and experimental approaches discussed, the following diagrams have been generated using Graphviz (DOT language).

Detailed Experimental Protocols

The following are representative methodologies for key experiments cited in the literature concerning the effects of liarozole on retinoic acid levels.

In Vitro Inhibition of Retinoic Acid Metabolism

This protocol is a composite based on methodologies described for hamster liver microsomes and human cell cultures.[7][9]

Objective: To determine the inhibitory effect of liarozole on the metabolic conversion of all-trans-retinoic acid to its more polar metabolites.

Materials:

-

Hamster liver microsomes or a relevant cell line (e.g., MCF-7).

-

[³H]all-trans-retinoic acid.

-

This compound.

-

NADPH-generating system (for microsomal assays).

-

Cell culture medium and supplements.

-

High-Performance Liquid Chromatography (HPLC) system with a UV or radioactivity detector.

-

Scintillation counter.

Procedure:

-

Preparation of Microsomes/Cells:

-

For microsomal assays, prepare liver microsomes from hamsters according to standard procedures.

-

For cell-based assays, culture cells (e.g., MCF-7) to a suitable confluency. Pre-treat cells with a low concentration of non-radiolabeled atRA overnight to induce metabolic enzymes if necessary.[9]

-

-

Incubation:

-

In a reaction mixture containing phosphate buffer, the NADPH-generating system, and microsomes (or cells in culture medium), add varying concentrations of liarozole.

-

Initiate the reaction by adding [³H]all-trans-retinoic acid.

-

Incubate for a specified period (e.g., 4 hours) at 37°C.

-

-

Extraction of Retinoids:

-

Stop the reaction by adding an organic solvent (e.g., acetonitrile or methanol).

-

Centrifuge to pellet protein and cell debris.

-

Collect the supernatant containing the retinoids.

-

-

HPLC Analysis:

-

Inject the supernatant onto an appropriate HPLC column (e.g., reverse-phase C18).

-

Elute with a suitable mobile phase gradient to separate atRA from its polar metabolites.

-

Monitor the eluate using a UV detector and/or collect fractions for scintillation counting to quantify the amounts of unmetabolized atRA and its metabolites.

-

-

Data Analysis:

-

Calculate the percentage of atRA metabolized in the presence and absence of liarozole.

-

Determine the IC₅₀ value of liarozole for the inhibition of atRA metabolism.

-

In Vivo Assessment of Endogenous Retinoic Acid Levels

This protocol is a generalized procedure based on studies conducted in rats and humans.[5][6][7]

Objective: To quantify the effect of liarozole administration on endogenous retinoic acid concentrations in plasma and/or tissues.

Materials:

-

Animal models (e.g., rats) or human subjects.

-

This compound for oral or topical administration.

-

Vehicle control.

-